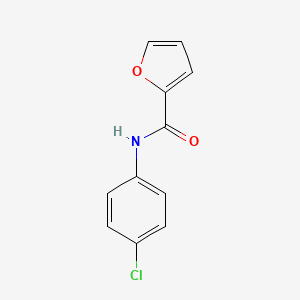

N-(4-chlorophenyl)furan-2-carboxamide

Description

N-(4-Chlorophenyl)furan-2-carboxamide is a small organic molecule featuring a furan-2-carboxamide scaffold substituted with a para-chlorophenyl group. This compound belongs to a class of carboxamide derivatives known for their diverse pharmacological and chemical applications, including antimicrobial, anticancer, and antiviral activities. The para-chloro substituent enhances electronic and steric properties, influencing both synthetic accessibility and biological interactions .

Properties

IUPAC Name |

N-(4-chlorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHWADGYENAEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329841 | |

| Record name | N-(4-chlorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1982-59-8 | |

| Record name | N-(4-chlorophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like toluene, and requires heating to around 110°C for 48 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its anticancer properties, particularly in inhibiting the NF-κB pathway.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of the NF-κB pathway, which plays a crucial role in cell proliferation and survival . The compound binds to key proteins in this pathway, preventing their activation and subsequent signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antikinetoplastid Activity

- The 4-chlorophenyl derivative demonstrated antikinetoplastid activity against Leishmania donovani, though initial screens showed weak efficacy. Optimization of this scaffold led to improved analogs .

- In contrast, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide derivatives exhibited enhanced antiviral activity against enteroviruses, highlighting substituent-dependent biological outcomes .

Enzyme Inhibition

- Halogen substituents (F, Cl, Br, I) on phenyl groups showed minimal differences in inhibiting monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34–7.24 µM.

- The SARS-CoV-3CLpro inhibitor ML18829 (a tert-butyl-substituted analog) demonstrated 85–90% inhibition, underscoring the role of bulky substituents in enzyme interaction .

Physicochemical and Structural Properties

- Solubility: The 4-diethylamino group in 5-(3-chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide enhances solubility due to its basic amine moiety .

- Crystallography : SHELX software has been widely used to characterize similar carboxamides, revealing planar furan rings and hydrogen-bonding patterns critical for stability .

- Toxicity : Fentanyl analogs like para-chlorofuranylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-(4-chlorophenyl)furan-2-carboxamide) exhibit potent opioid activity but high toxicity, emphasizing the risks of structural modifications .

Key Research Findings

Hybrid Scaffolds: Diselenide-bridged analogs (e.g., N,N′-(4,4′-diselenediylbis(4,1-phenylene))bis-furan-2-carboxamide) exhibit unique redox properties, expanding applications in nanotechnology and catalysis .

Green Synthesis: Eco-friendly methods using water or ionic liquids have been reported for carboxamide synthesis, though yields for 4-chlorophenyl derivatives remain unoptimized .

Biological Activity

N-(4-chlorophenyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Overview of Biological Activity

This compound has been studied for its potential therapeutic effects against various pathogens and cancer cell lines. Its structural properties allow it to interact with biological targets, making it a candidate for drug development.

The compound exhibits antimicrobial activity primarily against Mycobacterium tuberculosis and other bacterial strains. The proposed mechanism involves interference with essential biochemical pathways that are crucial for the survival and replication of these pathogens.

2.2 Case Study: Antimicrobial Efficacy

A study reported that this compound derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 4d | S. aureus | 270 |

| 4e | E. coli | 300 |

| 4f | B. cereus | 230 |

These results suggest that modifications to the furan-2-carboxamide structure can enhance antibacterial properties, particularly against resistant strains .

This compound has shown promising anticancer activity in various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

3.2 Case Study: Anticancer Efficacy

A comparative analysis of several derivatives revealed varying degrees of anti-cancer activity:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | Huh-7 | 37.31 |

| Doxorubicin | HepG2 | 0.62 |

The results indicate that this compound derivatives can be more effective than conventional chemotherapeutics like doxorubicin, particularly in specific structural configurations .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-donating groups on the phenyl ring enhances the biological activity of these compounds. For instance, para-substituted derivatives exhibited stronger anti-cancer properties compared to their meta or ortho counterparts .

5. Conclusion

This compound exhibits significant potential as an antimicrobial and anticancer agent. Ongoing research into its mechanisms of action and structural modifications may lead to the development of new therapeutic agents targeting resistant pathogens and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.